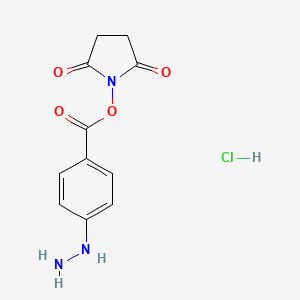
Succinimidyl hydrazinium benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinimidyl hydrazinium benzoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a hydrazinylbenzoate moiety, which contribute to its reactivity and functionality in different chemical and biological contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl hydrazinium benzoate hydrochloride typically involves the reaction of 4-hydrazinylbenzoic acid with 2,5-dioxopyrrolidin-1-yl derivatives under controlled conditions. One common method includes the use of succinic anhydride and aminoguanidine hydrochloride, which undergo a fusion reaction at elevated temperatures (150-170°C) to form the desired product . The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and may require additional purification steps to isolate the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
Succinimidyl hydrazinium benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of reactive functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophiles and electrophiles: Such as amines, halides, and other organic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzoate derivatives.
科学的研究の応用
Succinimidyl hydrazinium benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Succinimidyl hydrazinium benzoate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s hydrazinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their function .
類似化合物との比較
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its ability to improve monoclonal antibody production in cell cultures.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A hybrid anticonvulsant with broad-spectrum activity in animal seizure models.
4-[4-(2,5-Dioxo-pyrrolidin-1-yl)-phenylamino]-4-hydroxy-butyric acid: Exhibits unique structural features and potential therapeutic applications.
Uniqueness
Succinimidyl hydrazinium benzoate hydrochloride stands out due to its specific combination of a pyrrolidinone ring and a hydrazinylbenzoate moiety, which confer distinct reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C11H12ClN3O4 |
|---|---|
分子量 |
285.68 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 4-hydrazinylbenzoate;hydrochloride |
InChI |
InChI=1S/C11H11N3O4.ClH/c12-13-8-3-1-7(2-4-8)11(17)18-14-9(15)5-6-10(14)16;/h1-4,13H,5-6,12H2;1H |
InChIキー |
KZOOJEZADWZIAD-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NN.Cl |
同義語 |
SHBH succinimidyl 4-hydrazinobenzoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















